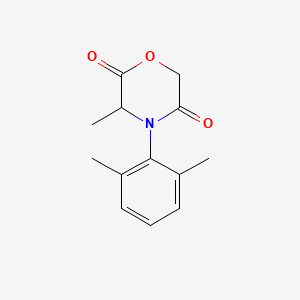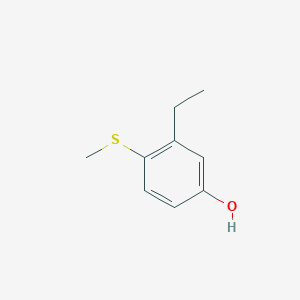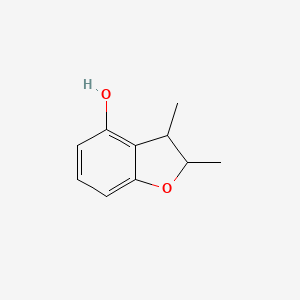
Acrylophenone, 3-chloro-2',5'-dimethyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- is an organic compound with the molecular formula C11H11ClO. This compound is a derivative of acrylophenone, characterized by the presence of a chlorine atom and two methyl groups at specific positions on the aromatic ring. The (E)-configuration indicates the geometric arrangement of substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- can be synthesized through various organic reactions. One common method involves the Mannich reaction, where acetophenone, formaldehyde, and an amine hydrochloride react to form the desired product . The reaction conditions typically include a solvent such as ethanol and a catalyst like hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of acrylophenone derivatives often involves large-scale Mannich reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) are used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) are employed.
Substitution: Halogenation uses reagents like chlorine (Cl) or bromine (Br), while nitration involves nitric acid (HNO) and sulfuric acid (HSO).
Major Products Formed
The major products formed from these reactions include various substituted acrylophenones, alcohols, alkanes, and carboxylic acids, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of resins, coatings, and other materials.
Mécanisme D'action
The mechanism by which acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological outcomes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylophenone: The parent compound without chlorine and methyl substitutions.
3-chloroacrylophenone: A derivative with only the chlorine substitution.
2’,5’-dimethylacrylophenone: A derivative with only the methyl substitutions.
Uniqueness
Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups can enhance its stability and modify its interaction with molecular targets compared to other acrylophenone derivatives.
Propriétés
Numéro CAS |
58953-20-1 |
|---|---|
Formule moléculaire |
C11H11ClO |
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
(E)-3-chloro-1-(2,5-dimethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11ClO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-7H,1-2H3/b6-5+ |
Clé InChI |
XGRXFPLTRWEIKB-AATRIKPKSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)C(=O)/C=C/Cl |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=O)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)

![N''-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14152616.png)
![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)

![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14152620.png)

![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)
![3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14152629.png)
![8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152639.png)


![9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene](/img/structure/B14152647.png)
